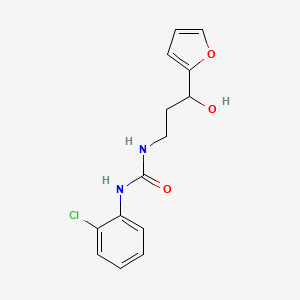

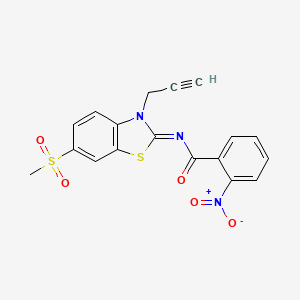

![molecular formula C17H18BrN3O2 B2946697 6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione CAS No. 587009-76-5](/img/structure/B2946697.png)

6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[3,4-d]pyrimidines are a type of nitrogen-containing heterocyclic compounds. They are considered as privileged core skeletons in biologically active compounds and are like bioisosteres of natural purine . Several pyrazolopyrimidine derivatives have received great attention due to their biological and pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis of 1,4-disubstituted-1,2,3-triazoles has been reported using Cu (I) catalyzed click reaction .Molecular Structure Analysis

The molecular structure of similar compounds involves a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system .Chemical Reactions Analysis

Reactions of fused tricyclic 3-(2-bromoethyl)pyrimidin-4(3H)-ones with primary amines have been reported to afford abnormal rearranged products, such as fused 3-alkyl-4-alkyliminopyrimidines, as well as the normally substituted 3-(2-alkylaminoethyl) derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be inferred from their molecular structure. For example, 1H-Pyrazolo[3,4-d]pyrimidin-4-amine has a molecular weight of 135.1267 .Scientific Research Applications

Regioselective Synthesis of Pyrimidine Annelated Heterocycles

A study detailed the regioselective synthesis of pyrimidine annelated heterocycles, showcasing the versatility of related compounds in synthesizing complex heterocyclic structures. These compounds are essential in developing potential pharmaceuticals due to their complex structures and potential biological activities (Majumdar et al., 2001).

Facile Construction of Substituted Derivatives

Another study focused on the facile construction of substituted pyrimido[4,5-d]pyrimidones, highlighting the compound's role in synthesizing novel pyrimidone derivatives. Such derivatives hold significant promise for developing new therapeutic agents with improved efficacy and safety profiles (Hamama et al., 2012).

Synthesis of Luminescent Polymers

Research into the synthesis of highly luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units revealed the potential for creating materials with specific optical properties. These materials could be used in various applications, including organic light-emitting diodes (OLEDs) and photovoltaic cells, demonstrating the broader applicability of such chemical compounds in materials science (Zhang & Tieke, 2008).

Development of Novel Inhibitors

A study on the inhibitors of glycolic acid oxidase using derivatives of pyrrole-2,5-dione as the core structure underscores the compound's importance in medicinal chemistry. By modifying the chemical structure, researchers aim to develop potent inhibitors for specific enzymes involved in disease pathways, paving the way for novel treatment options (Rooney et al., 1983).

Mechanism of Action

Future Directions

properties

IUPAC Name |

6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3O2/c1-11-4-6-12(7-5-11)15-14-13(10-21(15)9-8-18)19(2)17(23)20(3)16(14)22/h4-7,10H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRXXXHQOBNPSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C(=CN2CCBr)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13-Ethyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2946614.png)

![2-Azaspiro[3.4]octan-6-ol](/img/structure/B2946618.png)

![4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2946619.png)

![Methyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2946624.png)

![2-[(4-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B2946626.png)

![N-[bis(prop-2-enyl)carbamoyl]-4-chloro-3-nitrobenzamide](/img/structure/B2946628.png)

![2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol](/img/structure/B2946637.png)